4-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde
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Overview
Description
4-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde is an organic compound with the molecular formula C15H11F3O3 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a benzaldehyde moiety through a phenoxymethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde typically involves the reaction of 4-(trifluoromethoxy)phenol with benzyl chloride under basic conditions to form the intermediate 4-(trifluoromethoxy)phenoxymethylbenzene. This intermediate is then subjected to oxidation using reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to yield the desired aldehyde .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC), manganese dioxide (MnO2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 4-[4-(Trifluoromethoxy)phenoxymethyl]benzoic acid.
Reduction: 4-[4-(Trifluoromethoxy)phenoxymethyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the aldehyde functionality, enables the compound to form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzaldehyde: Similar structure but lacks the phenoxymethyl linkage.
4-(Trifluoromethoxy)phenylacetylene: Contains an ethynyl group instead of the aldehyde functionality.
4-(Trifluoromethoxy)phenol: Lacks the benzaldehyde moiety and phenoxymethyl linkage.
Uniqueness
4-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde is unique due to the combination of its trifluoromethoxy group and the phenoxymethyl linkage, which imparts distinct chemical and physical properties. These features make it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various scientific research applications .
Properties
IUPAC Name |
4-[[4-(trifluoromethoxy)phenoxy]methyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c16-15(17,18)21-14-7-5-13(6-8-14)20-10-12-3-1-11(9-19)2-4-12/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTUBPACLXQDON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)OC(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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